molecular formula C21H22BrN5O2S B12450993 N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide

N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide

Cat. No.: B12450993
M. Wt: 488.4 g/mol
InChI Key: UAWSNXYSBJHJBB-UHFFFAOYSA-N
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Description

N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a brominated aromatic amine, and a benzamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the brominated aromatic amine, and the coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Brominated Aromatic Amine: This step may involve bromination of the aromatic ring followed by amination reactions.

    Coupling with Benzamide Moiety: The final step involves coupling the triazole intermediate with the benzamide derivative using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or protein synthesis.

Comparison with Similar Compounds

N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide can be compared with other similar compounds, such as:

    Benzamide Derivatives: Compounds with similar benzamide moieties but different substituents on the aromatic ring.

    Triazole Derivatives: Compounds with triazole rings but different substituents on the nitrogen atoms.

    Brominated Aromatic Amines: Compounds with brominated aromatic rings and various amine substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[[5-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylbenzamide

InChI

InChI=1S/C21H22BrN5O2S/c1-13-6-4-5-7-16(13)20(29)23-11-18-25-26-21(27(18)3)30-12-19(28)24-17-9-8-15(22)10-14(17)2/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,28)

InChI Key

UAWSNXYSBJHJBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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